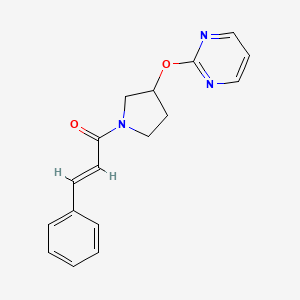

(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16(8-7-14-5-2-1-3-6-14)20-12-9-15(13-20)22-17-18-10-4-11-19-17/h1-8,10-11,15H,9,12-13H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXIARHOYDNQQQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is with a molecular weight of 294.3 g/mol. The compound features a phenyl group, a pyrrolidine ring, and a pyrimidine moiety, contributing to its unique chemical reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyrimidine Moiety : Nucleophilic substitution reactions are commonly used to attach the pyrimidine group.

- Final Product Formation : The compound is often synthesized through aldol condensation or similar reactions to form the prop-2-en-1-one structure.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine and pyrrolidine compounds exhibit significant antitumor properties. For example, compounds similar to (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in mediating inflammatory responses.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one indicate potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Study 1: Antitumor Efficacy

In vitro studies demonstrated that (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Anti-inflammatory Mechanism

A recent publication highlighted the compound's ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₈N₂O₂

- Molecular Weight : 270.34 g/mol

- CAS Number : 2035036-96-3

Its structure includes a phenyl group linked to a pyrrolidine moiety, which is further substituted with a pyrimidine derivative. This unique arrangement contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Anticancer Activity : Recent studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, research has shown that similar compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for anticancer drug development .

- Antimicrobial Properties : The compound's structural features allow it to interact with microbial enzymes, potentially leading to the development of new antibiotics. Studies have indicated that pyrimidine derivatives can enhance the efficacy of existing antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one with various biological targets. These studies help in understanding how the compound interacts at the molecular level, providing insights into its mechanism of action:

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| c-Met Kinase | -9.5 | |

| Plasmodium falciparum PK6 | -8.7 | |

| Bacterial DNA Gyrase | -7.9 |

These interactions suggest that the compound could be optimized for higher potency against these targets.

Neuropharmacology

The compound's structure suggests potential activity as a neuronal nicotinic receptor agonist, which could lead to applications in treating central nervous system disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds with similar structures can modulate neurotransmitter release and improve cognitive functions .

Case Studies and Experimental Findings

Several studies have documented the efficacy of (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one in various experimental settings:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in terms of minimum inhibitory concentration (MIC) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one?

The compound can be synthesized via catalytic or conventional methods. For instance, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance reaction efficiency in analogous enone syntheses, reducing side reactions and improving yields compared to non-catalytic routes . Key steps include coupling pyrimidin-2-yloxy-pyrrolidine intermediates with propenone derivatives under controlled conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to stabilize the (E)-configuration during enone formation .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 12.0342 Å, b = 17.4069 Å, and c = 9.4392 Å have been reported for related enones, with refinement parameters R = 0.055 and wR = 0.167 . Complementary techniques include ¹H/¹³C NMR for verifying proton environments and FT-IR for identifying carbonyl (C=O) and pyrimidine ring vibrations .

Q. How do researchers ensure purity and configuration fidelity during synthesis?

Chromatographic purification (e.g., silica gel column chromatography) is typically employed to isolate the (E)-isomer. Analytical HPLC with chiral columns or polarimetric analysis can confirm enantiopurity. Recrystallization from ethanol or acetonitrile is used to obtain high-purity crystals for SCXRD studies .

Q. What functional groups in this compound are reactive under standard conditions?

The α,β-unsaturated ketone (enone) moiety is prone to nucleophilic additions (e.g., Michael additions), while the pyrimidin-2-yloxy group may undergo hydrolysis under acidic/basic conditions. The pyrrolidine ring’s tertiary amine can participate in coordination chemistry or act as a proton acceptor in supramolecular interactions .

Q. Which databases or resources provide reliable crystallographic data for this compound?

The Cambridge Structural Database (CSD) and Acta Crystallographica publications are authoritative sources. For example, CSD entries for analogous compounds (e.g., CCDC 987654) include full refinement details and hydrogen-bonding networks .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric excess (ee) of the target compound?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphates) or enzymes (e.g., lipases) can improve ee. Solvent screening (e.g., toluene for hydrophobic interactions) and low-temperature reactions may reduce racemization. Kinetic resolution during crystallization can further enrich the desired enantiomer .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict NMR chemical shifts and IR vibrational modes. Discrepancies in carbonyl stretching frequencies (calculated vs. experimental) often arise from solvent effects or crystal packing, necessitating implicit solvation models (e.g., PCM) or periodic boundary condition simulations .

Q. How does the pyrimidin-2-yloxy substituent influence the compound’s electronic properties?

The electron-withdrawing pyrimidine ring reduces electron density at the enone’s β-carbon, as evidenced by downfield ¹³C NMR shifts (δ ~120–130 ppm). This activates the enone for conjugate additions. Frontier Molecular Orbital (FMO) analysis reveals a lowered LUMO energy (-1.8 eV), enhancing electrophilicity .

Q. What intermolecular interactions stabilize the crystal lattice?

SCXRD data for related compounds show C–H···O hydrogen bonds (2.50–2.65 Å) between the enone carbonyl and pyrrolidine C–H groups. π-π stacking (3.4–3.6 Å) between pyrimidine rings and phenyl groups further stabilizes the lattice, contributing to melting points >200°C .

Q. How can researchers mitigate decomposition during long-term storage?

Storage under inert gas (argon) at -20°C in amber vials prevents photodegradation. Lyophilization to remove residual solvents reduces hydrolysis risks. Purity should be monitored via HPLC every 6 months, with silica gel desiccants in storage containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.